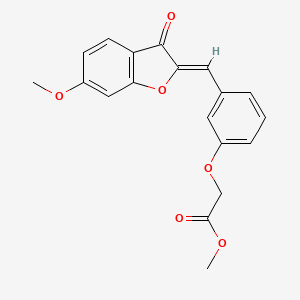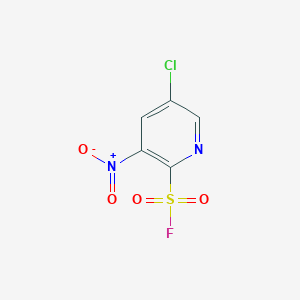
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound with a unique chemical structure, derived from the combination of benzamide, thiazole, and phthalic anhydride fragments
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process. A typical synthetic route might begin with the chlorination of a benzamide derivative, followed by a condensation reaction with a thiazole moiety under controlled conditions. The final cyclization step involves the reaction with phthalic anhydride to yield the target molecule. Key reaction conditions include the use of a suitable solvent, temperature control, and the presence of catalytic agents to ensure high yield and purity.
Industrial Production Methods
While large-scale industrial production methods are not widely documented, it is plausible that the same general synthetic pathway could be employed, scaled up with the use of industrial reactors and continuous flow processes to improve efficiency and reduce cost. Automation and real-time monitoring would be integral to maintaining consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions could target the nitro group if present, or other reducible functional groups within the molecule.
Substitution: : The chloro group is a potential site for nucleophilic substitution, where it can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines, thiols, or alkoxides could be used in the presence of a suitable base to facilitate the reaction.
Major Products
The major products formed from these reactions can vary widely based on the conditions and reagents used, but generally include various substituted benzamides, thiazole derivatives, and related heterocyclic compounds.
Scientific Research Applications
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide has been explored for its potential use in several scientific domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and materials science applications.
Biology: : Studied for its potential as a biochemical tool in probing cellular mechanisms and interactions.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound largely depends on the specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, affecting their function and downstream signaling pathways. The presence of reactive functional groups like the thiazole ring allows it to form covalent bonds with target molecules, modulating their activity.
Comparison with Similar Compounds
When comparing 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide with similar compounds, its unique structural features and functional groups stand out:
5-Chloro-2-methoxy-N-(thiazol-2-yl)benzamide: : Similar but lacks the phthalic anhydride-derived moiety, potentially altering its reactivity and applications.
2-chloro-5-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)benzamide: : A close analogue with a different ring structure, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-4-3-11(8-12(13)16(24)22-19-21-5-6-27-19)23-17(25)14-9-1-2-10(7-9)15(14)18(23)26/h3-6,8-10,14-15H,1-2,7H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTMTBNPTCJRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
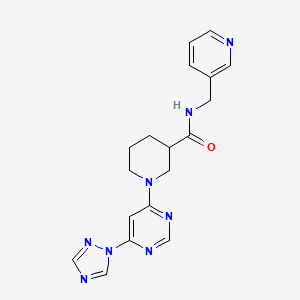
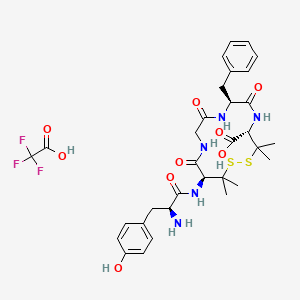
![2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![5-benzyl-4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2728071.png)
![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

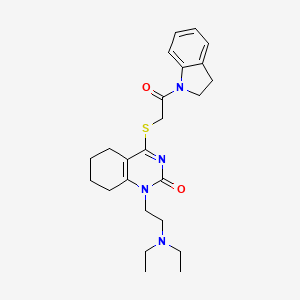
![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)
